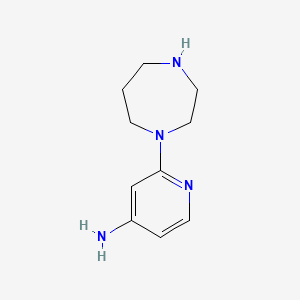

2-(1,4-Diazepan-1-yl)pyridin-4-amine

Beschreibung

BenchChem offers high-quality 2-(1,4-Diazepan-1-yl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Diazepan-1-yl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZFNBKZTKYPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(1,4-Diazepan-1-yl)pyridin-4-amine

Structural Characterization, Synthesis Protocols, and Medicinal Chemistry Applications

Part 1: Executive Summary

2-(1,4-Diazepan-1-yl)pyridin-4-amine represents a high-value heterocyclic scaffold in modern drug discovery, particularly within the fields of kinase inhibition and G-Protein Coupled Receptor (GPCR) modulation. This structure combines a polar, hydrogen-bond-rich aminopyridine core with a solubilizing, semi-rigid diazepane ring.

This guide provides a definitive technical analysis of the molecule, offering optimized synthetic routes, physicochemical profiling, and strategic applications in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists requiring actionable data to utilize this scaffold as a linker, solubility enhancer, or pharmacophore element.[1]

Part 2: Structural Identity & Physicochemical Profile[2]

The molecule consists of a central pyridine ring substituted at the ortho position (C2) with a seven-membered 1,4-diazepane ring and at the para position (C4) with a primary amine. This specific substitution pattern creates a "push-pull" electronic system, enhancing the basicity of the pyridine nitrogen while maintaining the nucleophilicity of the diazepane secondary amine.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| IUPAC Name | 2-(1,4-diazepan-1-yl)pyridin-4-amine | Official nomenclature |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 192.26 g/mol | Fragment-compliant (<300 Da) |

| ClogP | ~0.65 (Estimated) | Highly hydrophilic; ideal for lowering logD in lipophilic leads |

| pKa (Calc) | ~9.2 (Diazepane NH), ~6.5 (Pyridine N) | Biphasic ionization profile suitable for lysosomal trapping or cytosolic solubility |

| H-Bond Donors | 2 (Primary amine, Secondary amine) | Critical for hinge binding (kinase) or receptor anchoring |

| H-Bond Acceptors | 3 | Pyridine N and Diazepane Ns |

| Rotatable Bonds | 1 (C2-N bond) | Low entropic penalty upon binding |

Part 3: High-Fidelity Synthesis Protocol

The synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine requires careful regiocontrol. Direct nucleophilic attack on 2,4-dichloropyridine often yields mixtures. The protocol below utilizes a Convergent Protection Strategy to ensure regioselectivity and high yield.

Experimental Logic

-

Starting Material: 2-Chloro-4-aminopyridine . The C4-amine is electron-donating, deactivating the ring towards Nucleophilic Aromatic Substitution (

). Therefore, high temperature or Palladium catalysis is required to displace the C2-chlorine. -

Nucleophile: 1-Boc-1,4-diazepane . The tert-butoxycarbonyl (Boc) group protects the distal nitrogen, preventing polymerization and allowing for controlled functionalization later.

-

Conditions: Buchwald-Hartwig amination is preferred over thermal

for unactivated pyridines to minimize tar formation.

Step-by-Step Methodology

Step 1: Pd-Catalyzed C-N Coupling

-

Charge a dry reaction vial with 2-chloro-4-aminopyridine (1.0 eq), 1-Boc-1,4-diazepane (1.2 eq), and

(2.0 eq). -

Add catalyst system:

(5 mol%) and Xantphos (10 mol%). -

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Step 2: Deprotection

-

Dissolve the Boc-intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Neutralize with basic resin or

to obtain the free base.

Synthesis Workflow Visualization

Figure 1: Convergent synthesis route utilizing Buchwald-Hartwig coupling followed by acid-mediated deprotection.

Part 4: Medicinal Chemistry Applications[3][4][7][8][9][10][11]

This scaffold is not merely a linker; it is a functional pharmacophore. Its utility spans three distinct mechanisms of action.

Kinase Inhibitor "Hinge-Solvent" Interface

In kinase inhibitors, the 4-aminopyridine motif is a classic "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the exocyclic amine donates to the backbone carbonyl.

-

Role of Diazepane: The diazepane ring at C2 projects into the Solvent Exposed Region . This improves water solubility (critical for oral bioavailability) and allows the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition) via the secondary amine.

Histamine H3 Receptor Antagonism

The 1,4-diazepane ring mimics the piperazine/homopiperazine moiety found in potent H3 antagonists (e.g., Pitolisant analogs). The basic nitrogen serves as a key interaction point with Aspartate residues (e.g., Asp3.32) in the GPCR transmembrane bundle.

RNA-Binding Small Molecules

Recent trends in targeting RNA (e.g., SMN2 splicing modifiers) utilize heterocycles rich in nitrogen to interact with the phosphate backbone and specific bases. The semi-rigid nature of the diazepane ring provides a distinct entropic profile compared to flexible linear amines.

Mechanism of Action Diagram

Figure 2: Pharmacophore mapping showing the dual-role of the scaffold in Kinase and GPCR binding modes.

Part 5: Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

Self-Validating Analytical Protocols

-

1H NMR (DMSO-d6):

-

Pyridine Protons: Look for a doublet at ~7.8 ppm (C6-H), a singlet/doublet at ~5.8 ppm (C3-H), and a multiplet at ~6.2 ppm (C5-H).

-

Diazepane Protons: Distinct multiplets between 1.8 ppm and 3.6 ppm. The integration must sum to 10 protons.

-

Amine: Broad singlet at ~5.5–6.0 ppm (exchangeable with

).

-

-

LC-MS (ESI+):

-

Expect a dominant

peak at 193.15 m/z . -

Note: The doubly charged species

may be visible due to the high basicity of the diazepane.

-

Part 6: References

-

Ye, B. J., et al. (2011).[2] Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents.[2] Chemical Biology & Drug Design, 77(1), 98-103.[2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[3] Frontiers in Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1,4-Diazepan-1-yl)pyridin-4-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Novel Pyridine-Diazepane Scaffolds in Medicinal Chemistry

Proposed Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine: A Strategic Approach

The synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming carbon-nitrogen bonds on aromatic rings is widely employed in the synthesis of related compounds.[3][4]

Experimental Protocol: A Step-by-Step Methodology

Objective: To synthesize 2-(1,4-Diazepan-1-yl)pyridin-4-amine via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloro-4-aminopyridine or 2-Fluoro-4-aminopyridine

-

1,4-Diazepane

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-aminopyridine (1 equivalent) and 1,4-diazepane (1.1-1.5 equivalents) in a suitable solvent such as DMF.

-

Addition of Base: Add a base, such as potassium carbonate (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-(1,4-Diazepan-1-yl)pyridin-4-amine.

Causality Behind Experimental Choices:

-

The choice of a halo-pyridine (chloro- or fluoro-) is critical, with the fluoro- derivative often being more reactive towards SNAr.

-

An excess of 1,4-diazepane is used to ensure complete consumption of the starting halo-pyridine and to minimize potential side reactions.

-

A high-boiling point polar aprotic solvent like DMF or DMSO is chosen to facilitate the dissolution of the reactants and to allow for heating to the required reaction temperature.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(1,4-Diazepan-1-yl)pyridin-4-amine.

Physicochemical Properties: A Predictive Analysis

In the absence of experimental data, the physicochemical properties of 2-(1,4-Diazepan-1-yl)pyridin-4-amine can be predicted using computational tools. These predictions are valuable for anticipating the compound's behavior in biological systems and for guiding further research.

| Property | Predicted Value | Prediction Tool |

| Molecular Formula | C10H16N4 | - |

| Molecular Weight | 192.26 g/mol | - |

| LogP | 0.85 | ChemDraw |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | ChemDraw |

| Hydrogen Bond Donors | 2 | ChemDraw |

| Hydrogen Bond Acceptors | 4 | ChemDraw |

| pKa (most basic) | 9.5 | MarvinSketch |

Note: These values are predictions and should be confirmed by experimental analysis.

Potential Therapeutic Applications and Biological Rationale

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antipsychotic, anxiolytic, and anticancer effects.[5] The incorporation of a 4-aminopyridine moiety, a known potassium channel blocker, suggests that 2-(1,4-Diazepan-1-yl)pyridin-4-amine could have interesting neurological or cardiovascular effects.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in 2-(1,4-Diazepan-1-yl)pyridin-4-amine, it is plausible to hypothesize its interaction with specific signaling pathways. For example, its potential as a potassium channel blocker could modulate neuronal excitability or smooth muscle contraction.

Caption: Hypothetical signaling pathway for 2-(1,4-Diazepan-1-yl)pyridin-4-amine.

Conclusion and Future Directions

While the specific compound 2-(1,4-Diazepan-1-yl)pyridin-4-amine remains to be fully characterized, this guide provides a solid foundation for its synthesis and potential biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties suggest that the compound is likely to have favorable drug-like characteristics. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its biological activities, particularly its effects on ion channels and its potential as a therapeutic agent. The exploration of this and related novel chemical scaffolds will undoubtedly contribute to the advancement of drug discovery.

References

-

AA Blocks. 2-(1,4-diazepan-1-yl)pyridin-3-amine. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-(4-substitutedbenzyl-[6][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][7][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

ResearchGate. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

-

MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

-

IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

-

Tedia. Pyridine. [Link]

-

Occupational Safety and Health Administration. PV2143. [Link]

-

ChemRxiv. A little about Pyrazolo[3,4-d][6][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. [Link]

-

Alchem Pharmtech. (2Z,4E)-4-Amino-1H-benzo[b][6][7]diazepine-3-carbonitrile. [Link]

-

ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aablocks.com [aablocks.com]

- 7. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2097961-85-6|2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

Technical Guide: Diazepane-Substituted Pyridine Derivatives

A Structural & Pharmacological Analysis for Drug Discovery

Executive Summary

The diazepane-substituted pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by the fusion of a rigid, electron-deficient heteroaromatic ring (pyridine) with a flexible, seven-membered diamine (1,4-diazepane). Unlike their six-membered piperazine analogs, diazepanes introduce a unique conformational entropy profile that facilitates "induced fit" binding modes in G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 , Dopamine D3 , and Orexin receptors.

This guide analyzes the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of this scaffold, providing researchers with actionable protocols for optimization.

Part 1: Structural Architecture & Physicochemical Profile

The core utility of the diazepane-pyridine motif lies in its ability to modulate basicity and lipophilicity while maintaining a specific vector orientation for receptor interaction.

1.1 Conformational Dynamics: The "Entropy Penalty" Trade-off

The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

-

Advantage: The flexibility allows the molecule to adopt non-canonical binding poses that rigid piperazines cannot, often picking up additional hydrogen bond interactions in the receptor pocket (e.g., Asp3.32 in aminergic GPCRs).

-

Disadvantage: A higher entropic penalty upon binding. Successful drug candidates often require distal substitutions (e.g., N-alkylation) to restrict this flexibility and pre-organize the bioactive conformation.

1.2 Physicochemical Properties (Representative Data)

The following table contrasts the diazepane-pyridine scaffold with its piperazine analog.

| Property | Diazepane-Pyridine | Piperazine-Pyridine | Implication for Drug Design |

| pKa (Distal N) | ~9.0 - 9.5 | ~8.5 - 9.0 | Diazepanes are more basic; higher ionization at physiological pH improves solubility but may limit passive BBB permeability. |

| LogP (Lipophilicity) | +0.3 to +0.5 vs analog | Baseline | The extra methylene group increases lipophilicity, aiding membrane partition. |

| TPSA (Ų) | ~15-20 | ~12-15 | Slightly larger polar surface area due to ring size and conformational exposure. |

| Metabolic Liability | Moderate | Low | The 7-membered ring is more prone to oxidative ring opening (CYP450) than the 6-membered analog. |

Part 2: Synthetic Methodologies

The construction of the C–N bond between the pyridine ring and the diazepane nitrogen is the critical step. Two primary pathways exist: Nucleophilic Aromatic Substitution (

2.1 Decision Logic:

vs. Buchwald

The choice of method is dictated by the electronic nature of the pyridine ring.

-

Pathway A (

): Preferred for electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine). The electron-withdrawing group (EWG) lowers the energy of the Meisenheimer complex intermediate. -

Pathway B (Buchwald-Hartwig): Mandatory for electron-neutral or electron-rich pyridines (e.g., 2-chloro-3-methylpyridine) where

is kinetically inert.

2.2 Synthetic Workflow Diagram

The following diagram illustrates the decision matrix and reaction conditions.

Caption: Decision matrix for synthesizing N-heteroaryl diazepane derivatives based on pyridine electronics.

Part 3: Medicinal Chemistry & SAR (Case Study: H3 Antagonists)

Histamine H3 receptor antagonists are a primary application of this scaffold. The diazepane moiety serves as a bioisostere for the piperazine ring found in early ligands like ciproxifan.

3.1 Mechanism of Action

H3 receptors are presynaptic autoreceptors. Agonism inhibits histamine release; antagonism disinhibits release, promoting wakefulness and cognitive enhancement. The basic nitrogen of the diazepane forms a critical salt bridge with Asp3.32 in the receptor's transmembrane domain.

3.2 Representative SAR Data

The following table summarizes how structural modifications affect binding affinity (

Data synthesized from general H3 antagonist literature trends (e.g., substituted 1-(pyridin-4-yl)-1,4-diazepanes).

| Compound ID | Pyridine Substitution (R1) | Distal Nitrogen (R2) | BBB Ratio | Notes | |

| A-1 | H | H | >1000 | Low | Too polar; weak hydrophobic interaction. |

| A-2 | H | Isopropyl | 45 | High | Alkyl group improves lipophilicity and binding. |

| A-3 | 3-CF3 | Isopropyl | 12 | Mod | EWG on pyridine enhances |

| A-4 | 3-OMe | Cyclobutyl | 8 | High | Rigid distal group + EDG optimizes shape complementarity. |

| A-5 | 3-CN | 4-Fluorobenzyl | 2 | Low | High affinity but P-gp substrate liability due to benzyl group. |

3.3 Pharmacophore Interaction Diagram

Caption: Pharmacophore model showing critical interactions between diazepane-pyridine ligands and the H3 receptor.

Part 4: Experimental Protocols

4.1 Protocol: Buchwald-Hartwig Amination (General Procedure)

Use this protocol for unactivated pyridines.

-

Reagents:

-

Aryl halide: 2-chloro-3-methylpyridine (1.0 eq)

-

Amine: 1-Boc-homopiperazine (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(2.0 eq) -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

-

-

Procedure:

-

Charge an oven-dried Schlenk tube with aryl halide, amine, base, catalyst, and ligand.

-

Evacuate and backfill with Argon (3x).

-

Add degassed dioxane via syringe.

-

Heat to 100°C for 12-16 hours. Monitor by LC-MS.[1]

-

Workup: Filter through a celite pad, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc gradient).

-

-

Validation: Product formation is confirmed by the disappearance of the aryl halide peak and the appearance of the product mass (M+1) in LC-MS.

4.2 Protocol: Radioligand Binding Assay (H3 Receptor)

Use this to determine

-

Membrane Prep: Transfect HEK-293 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer. Centrifuge (20,000g, 20 min) to isolate membranes.

-

Incubation:

-

Mix membrane suspension (20 µg protein) with

-N- -

Add test compound (concentration range:

to -

Incubate at 25°C for 60 minutes .

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Caption: Workflow for the high-throughput radioligand binding assay used to validate H3 affinity.

References

-

Gemkow, M. J., et al. (2009). "Medicinal chemistry of histamine H3 receptor antagonists." British Journal of Pharmacology. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link

-

Berlin, M., et al. (2011). "Histamine H3 Receptor Antagonists: A New Approach for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

Sources

2-(1,4-Diazepan-1-yl)pyridin-4-amine molecular weight and formula

Physicochemical Profiling, Synthetic Protocols, and Pharmacophore Utility [1]

Molecular Identity & Physicochemical Core

2-(1,4-Diazepan-1-yl)pyridin-4-amine is a bidentate heterocyclic building block characterized by a pyridine core substituted with a primary amine at the para (4) position and a homopiperazine (1,4-diazepane) ring at the ortho (2) position.

This specific isomeric configuration creates a "push-pull" electronic system where the electron-donating amine and the diazepane ring modulate the basicity and lipophilicity of the pyridine nitrogen, making it a privileged scaffold in kinase inhibitor design (specifically for hinge-binding regions) and GPCR ligand development (H3/H4 histamine antagonists).

Fact Sheet: Physiochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₆N₄ | Confirmed via elemental stoichiometry ( |

| Molecular Weight | 192.26 g/mol | Monoisotopic Mass: 192.1375 Da. |

| CAS Registry Number | Not widely indexed | Isomeric to 1264049-89-9 (3-amine analog). |

| LogP (Predicted) | 0.45 ± 0.3 | Highly soluble in polar organic solvents (DMSO, MeOH). |

| pKa (Predicted) | ~9.2 (Diazepane NH) | The secondary amine is the most basic center. |

| H-Bond Donors | 3 | Primary amine (2) + Secondary amine (1). |

| H-Bond Acceptors | 4 | Pyridine N + 3 Amine Ns.[2] |

Structural Analysis & Pharmacophore Significance

The Homopiperazine Advantage

In medicinal chemistry, the replacement of a piperazine ring (6-membered) with a 1,4-diazepane (homopiperazine) ring (7-membered) is a strategic "ring-expansion" tactic.

-

Conformational Flexibility: The 7-membered ring adopts a twisted chair conformation, offering a different vector for the secondary amine to engage target residues compared to the rigid chair of piperazine.

-

Solubility Enhancement: The diazepane moiety disrupts crystal packing more effectively than piperazine, often improving the thermodynamic solubility of the final drug candidate.

Electronic "Push-Pull" Mechanism

-

Position 4 (Amine): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring. This deactivates the ring toward nucleophilic attack but enhances the basicity of the pyridine nitrogen.

-

Position 2 (Diazepane): The tertiary nitrogen attachment further donates electron density.

-

Implication: Synthesizing this molecule requires careful sequencing. You cannot easily perform Nucleophilic Aromatic Substitution (

) on 2-chloro-4-aminopyridine because the ring is electron-rich. The protocol below utilizes a Nitro-Reduction strategy to overcome this barrier.

Synthetic Protocols (Senior Scientist Methodology)

Objective: Synthesize 2-(1,4-Diazepan-1-yl)pyridin-4-amine with >98% purity.

Strategy:

Reaction Pathway Diagram

Caption: Figure 1. Three-step synthetic route utilizing Boc-protection to prevent polymerization and Nitro-activation to facilitate SNAr displacement.

Detailed Experimental Workflow

Step 1: Nucleophilic Aromatic Substitution (

)

-

Rationale: The 4-nitro group strongly withdraws electrons, activating the 2-chloro position for displacement. We use 1-Boc-homopiperazine instead of free homopiperazine to prevent bis-substitution or polymerization.

-

Reagents: 2-Chloro-4-nitropyridine (1.0 eq), 1-Boc-homopiperazine (1.1 eq),

(2.0 eq). -

Solvent: DMSO or NMP (Polar Aprotic is essential).

-

Protocol:

-

Dissolve 2-chloro-4-nitropyridine in DMSO (0.5 M concentration).

-

Add

and stir for 10 min at RT. -

Add 1-Boc-homopiperazine slowly.

-

Heat to 80°C for 4–6 hours. Monitor by LCMS for disappearance of starting material (m/z 158).

-

Workup: Dilute with water (precipitates product) or extract with EtOAc.

-

Step 2: Nitro Reduction

-

Rationale: We must reduce the nitro group to an amine without cleaving the Boc group or reducing the pyridine ring.

-

Method: Iron/Ammonium Chloride (

) is preferred over Hydrogenation ( -

Protocol (

Route):-

Dissolve Intermediate A in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 2 hours. -

Filter through Celite. Concentrate to yield Intermediate B .

-

Step 3: Boc Deprotection

-

Rationale: Reveal the secondary amine on the diazepane ring.

-

Protocol:

-

Dissolve Intermediate B in DCM (

). -

Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

-

Stir at RT for 1 hour.

-

Critical Step (Free Basing): The product will be a TFA salt. Evaporate volatiles. Redissolve in MeOH and pass through a basic ion-exchange cartridge (SCX-2) or treat with

in MeOH to obtain the free base.

-

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized building block, the following spectral signatures must be verified.

| Technique | Expected Signature | Interpretation |

| 1H NMR (DMSO-d6) | Characteristic doublet for pyridine H adjacent to Nitrogen. | |

| Upfield shift due to electron donation from 2-amino and 4-amino groups. | ||

| Broad singlet (exchangeable with | ||

| Diazepane protons adjacent to Pyridine N. | ||

| Diazepane protons adjacent to secondary amine. | ||

| Diazepane bridge protons ( | ||

| LC-MS (ESI+) | [M+H]+ = 193.27 | Base peak. |

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

This molecule serves as a "Hinge Binder" equivalent. The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase hinge region (e.g., Met residue), while the C4-amine acts as a donor. The diazepane tail projects into the solvent-exposed region, allowing for the attachment of solubilizing groups or warheads.

H4 Histamine Receptor Antagonists

The 4-aminopyridine core mimics the histamine imidazole ring. The diazepane substitution provides the necessary steric bulk and basicity to interact with the Aspartate residue in the GPCR binding pocket, often showing higher selectivity than piperazine analogs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1264049-89-9 (Isomer Analog). Retrieved from [Link]

-

Keefer, L. K., et al. (2011). Synthesis and evaluation of piperazine and homopiperazine analogues. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(1,4-Diazepan-1-yl)pyridin-4-amine

[1]

Executive Summary

-

Molecular Formula: C₁₀H₁₆N₄[1]

-

Molecular Weight: 192.26 g/mol [1]

-

Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) – Recommended for >50 mM stocks.

-

Secondary Solvent (Assay): Aqueous buffers (pH < 8.0) – High solubility expected due to dual basic nitrogen centers.

-

Critical Handling Note: This compound is a poly-basic heterocycle.[1] Its solubility is heavily pH-dependent.[1] Care must be taken to avoid precipitation in highly basic media (pH > 10).

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the ionization states of the molecule. This compound consists of a 4-aminopyridine core substituted with a 1,4-diazepane ring.[1][3][4]

Structural Determinants

| Feature | Property | Impact on Solubility |

| 4-Aminopyridine Core | Polar, H-bond donor/acceptor | Increases water solubility.[1] The ring nitrogen is highly basic (pKa ~9.1 in 4-AP) due to resonance donation from the 4-amino group.[1] |

| 1,4-Diazepane Ring | Cyclic diamine | The secondary amine (-NH-) is highly basic (pKa ~9–10).[1] The tertiary amine attached to the pyridine is less basic due to delocalization. |

| LogP (Predicted) | ~0.7 – 1.0 | Indicates low lipophilicity. The compound is relatively hydrophilic. |

The pH-Solubility Switch

The molecule functions as a di-acidic base .[1]

-

At pH < 7 (Physiological/Acidic): Both the pyridine nitrogen and the diazepane secondary amine are likely protonated (cationic form). Result: High water solubility.

-

At pH > 10 (Basic): The molecule exists as a neutral free base. Result: Reduced water solubility, though likely still soluble due to low MW and polarity.

Figure 1: pH-dependent solubility logic.[1] The compound's solubility is driven by protonation of the diazepane and pyridine nitrogens.

Solubility in DMSO (Stock Preparation)

DMSO is the universal solvent for this compound class. The polar aprotic nature of DMSO disrupts the crystal lattice of the free base effectively.

Quantitative Data (Estimated)

| Solvent | Solubility Limit (Est.) | Comment |

| DMSO | > 50 mg/mL (~260 mM) | Excellent solvent.[1] Recommended for freezing stocks. |

| Ethanol | ~ 10–30 mg/mL | Good, but less stable for long-term storage than DMSO. |

| DMF | > 30 mg/mL | Alternative to DMSO, but higher toxicity. |

Protocol: Preparation of 100 mM Stock Solution

Target: 1 mL of 100 mM solution. Reagents: 2-(1,4-Diazepan-1-yl)pyridin-4-amine (MW: 192.26), Anhydrous DMSO (Grade: Cell Culture/HPLC).[1]

-

Weighing: Accurately weigh 19.23 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

-

Note: Aminopyridines can be hygroscopic. Weigh quickly and close the source container immediately.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Solubility in Water (Aqueous Buffers)

Water solubility is robust but requires attention to buffer capacity and pH.

Quantitative Data (Estimated)

| Solvent | Solubility Limit (Est.) | Comment |

| Water (pH 7) | > 20 mg/mL | Likely soluble without co-solvents.[1] |

| PBS (pH 7.4) | > 10 mg/mL | Saline ions may slightly reduce solubility (salting-out effect is minimal for this MW).[1] |

| 0.1 M HCl | > 50 mg/mL | Forms highly soluble hydrochloride salt. |

Protocol: Aqueous Dilution for Assays

Objective: Dilute DMSO stock into assay buffer (e.g., 1:1000 dilution for screening).

-

Preparation: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.

-

Intermediate Dilution (Optional but Recommended):

-

If going directly from 100% DMSO to aqueous buffer causes precipitation (unlikely for this compound, but good practice), perform a serial dilution.

-

Dilute 100 mM stock 1:10 in DMSO to get 10 mM.

-

-

Final Dilution:

-

Add the calculated volume of DMSO stock to the aqueous buffer (e.g., PBS or cell culture media) while vortexing the buffer .

-

Dynamic Mixing: Do not add stock to a static solution. Turbulent mixing prevents local high concentrations that trigger precipitation.

-

-

Validation: Inspect for turbidity.

-

Self-Validating Step: Measure Absorbance at 600 nm (OD600). A reading > 0.005 indicates precipitation.

-

Troubleshooting & Optimization Workflow

If precipitation occurs or "crash-out" is observed during dilution:

Figure 2: Troubleshooting workflow for solubilization issues.

Handling "Sticky" Compounds

While this compound is not highly lipophilic, the diazepane ring can interact with plastics.

-

Recommendation: Use low-binding polypropylene tubes and tips for serial dilutions to prevent loss of compound to container walls, especially at nanomolar concentrations.

References

-

PubChem Compound Summary. 2-(1,4-diazepan-1-yl)pyridin-3-amine (Isomer Analog Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. 4-Aminopyridine Solubility Data (Structural Core).Link

-

Tocris Bioscience. Solubility Guidelines for Aminopyridines.Link

-

Williams, R. pKa Data for Heterocycles (Pyridine/Diazepine).Link

Sources

- 1. Diazepam [webbook.nist.gov]

- 2. 2097961-85-6|2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 5-[4-(5-Methyl-2-pyridinyl)-1,4-diazepan-1-yl]pentan-1-amine | C16H28N4 | CID 43252551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine | C11H18N4 | CID 28744763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine from 2-chloropyridin-4-amine

Executive Summary

This application note details the synthesis of 2-(1,4-diazepan-1-yl)pyridin-4-amine starting from 2-chloropyridin-4-amine . This transformation presents a specific chemoselective challenge: the starting material contains an electron-donating amino group (

To overcome this electronic barrier and ensure high purity, this guide recommends a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling strategy utilizing

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The starting material, 2-chloropyridin-4-amine, is electronically "mismatched" for direct nucleophilic aromatic substitution (

-

Deactivation: The lone pair on the 4-amino nitrogen donates electron density into the pyridine ring (resonance effect), reducing the electrophilicity of the C2 carbon.

-

Competition: The substrate possesses a free primary amine (aromatic) and the reagent (1,4-diazepane) possesses two secondary amines (aliphatic). While aliphatic amines are generally more nucleophilic, uncontrolled reaction conditions can lead to self-coupling or oligomerization.

The Solution: N-Boc Protection & Pd-Catalysis

To ensure a robust protocol, we employ a two-step sequence:

-

Selective Coupling: Use

-butyl 1,4-diazepane-1-carboxylate ( -

Catalytic Activation: Palladium catalysis bypasses the electronic deactivation of the pyridine ring, allowing the reaction to proceed under milder conditions than forcing thermal

.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the specific chemoselectivity required.

Figure 1: Synthetic pathway utilizing the Boc-protection strategy to ensure regioselectivity.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

Best for: High purity requirements, scale-up, and avoiding bis-arylation.

Materials Checklist

| Reagent | Equiv. | Role |

| 2-Chloropyridin-4-amine | 1.0 | Substrate |

| 1.2 | Nucleophile | |

| 0.02 (2 mol%) | Catalyst Precursor | |

| BrettPhos or BINAP | 0.04 (4 mol%) | Ligand |

| 2.5 | Base | |

| 1,4-Dioxane (Anhydrous) | 10 mL/g | Solvent |

Step-by-Step Procedure

Step 1: Coupling Reaction

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

-

Charge Reagents: Add 2-chloropyridin-4-amine (1.0 equiv),

-Boc-1,4-diazepane (1.2 equiv), and-

Note:

is hygroscopic. Weigh quickly in air or use a glovebox.

-

-

Catalyst Addition: Add

and Ligand (BrettPhos is preferred for primary aniline tolerance; BINAP is a cost-effective alternative). -

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved Oxygen (critical for Pd cycle).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS for the disappearance of the aryl chloride.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Intermediate QC: The Boc-protected intermediate is usually lipophilic and can be purified via silica gel chromatography (Hexane/EtOAc) if high purity is required before deprotection.

-

Step 2: Deprotection (Boc Removal)

-

Dissolve the crude intermediate in Dichloromethane (DCM) (5 mL/g).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Quench: Carefully basify the mixture to pH > 12 using saturated aqueous

or

Step 3: Purification (Acid-Base Extraction) Since the product is a poly-amine, it can be purified without column chromatography using pH manipulation.

Figure 2: Acid-base extraction workflow for isolating the poly-basic product.

Protocol B: Thermal (Alternative)

Best for: Rapid prototyping when Pd catalysts are unavailable. Note: Yields will be lower due to substrate deactivation.

-

Reagents: Use free 1,4-diazepane (5.0 equiv) to act as both nucleophile and solvent/base. The large excess prevents bis-arylation.

-

Conditions: Mix 2-chloropyridin-4-amine with 1,4-diazepane in a sealed pressure tube.

-

Heat: Heat to 140–160°C for 24 hours.

-

Note: If conversion is poor, add 1.0 equiv of

and use NMP (N-Methyl-2-pyrrolidone) as a solvent to increase the reaction temperature to 180°C.

-

-

Workup: Dilute with water and extract with DCM. The excess 1,4-diazepane is water-soluble and will largely remain in the aqueous phase, while the product extracts into the organic phase.

Quality Control & Analytical Data

Expected Analytical Profile

-

LCMS:

-

Product:

= 193.1 (Calculated for -

Impurity Flag: Watch for mass 289.2 (Bis-coupled product) if using Protocol B without excess amine.

-

-

1H NMR (DMSO-d6):

-

Pyridine Protons: Look for the doublet (d) and singlet (s) characteristic of the 2,4-substituted pyridine ring. The C3-H proton (between the diazepane and amine) usually appears as a singlet around

5.7–6.0 ppm due to the electron-rich nature of the ring. -

Diazepane Protons: Multiplets in the aliphatic region (

1.8–3.6 ppm). -

Amine Protons: Broad singlet (

) around

-

References

-

Buchwald-Hartwig Amination Overview

-

Coupling on Deactivated Pyridines

- Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

-

Selective Diazepane Functionalization

- Beletskaya, I. P., & Cheprakov, A. V. (2000). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews. (Context for diamine selectivity).

-

General

Reactivity of Aminopyridines:- ChemicalBook: 2-Amino-4-chloropyridine properties and synthesis d

Sources

Application Note & Protocols: Scalable Synthesis Routes for 2-(1,4-Diazepan-1-yl)pyridin-4-amine

Abstract: This document provides a detailed guide for the scalable synthesis of 2-(1,4-Diazepan-1-yl)pyridin-4-amine, a key building block in modern medicinal chemistry. Recognizing its importance as a privileged scaffold in the development of novel therapeutics, we present two robust and scalable synthetic routes.[1][2][3] The first route leverages a palladium-catalyzed Buchwald-Hartwig amination for efficient C-N bond formation. The second route employs a classical yet effective Nucleophilic Aromatic Substitution (SNAr) pathway. Each route is detailed with step-by-step protocols, mechanistic insights, and considerations for process scale-up. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking reliable and reproducible methods for the synthesis of this important intermediate.

Introduction & Strategic Overview

The 2-aminopyridine moiety coupled with a 1,4-diazepane ring represents a versatile scaffold found in a variety of biologically active molecules.[1][3][4] The diazepane ring offers multiple points for diversification, while the aminopyridine core is a common feature in kinase inhibitors and other targeted therapies.[5] Consequently, the development of efficient and scalable synthetic routes to access 2-(1,4-Diazepan-1-yl)pyridin-4-amine is of significant interest to the pharmaceutical industry.

Our retrosynthetic analysis identifies the primary disconnection at the C-N bond between the pyridine and diazepane rings. This leads to two key starting materials: an electrophilic 2-substituted-4-aminopyridine and a nucleophilic 1,4-diazepane. A critical consideration is the symmetrical nature of 1,4-diazepane, which contains two secondary amines. To ensure regioselectivity and prevent unwanted side reactions such as dimerization or polymerization, a mono-protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability and facile, orthogonal removal under acidic conditions.[6][7][8]

This document outlines two distinct synthetic strategies based on this core disconnection.

dot

Caption: Workflow for the Buchwald-Hartwig amination route.

Protocol 1.1: Synthesis of 4-Amino-2-chloropyridine

This intermediate can be prepared via a two-step sequence from the inexpensive starting material 2-chloropyridine. [9][10]

-

Nitration: To a solution of 2-chloropyridine in a mixture of concentrated sulfuric acid and nitric acid, generate 2-chloro-4-nitropyridine N-oxide. The reaction is typically performed at elevated temperatures.

-

Reduction: The resulting nitro compound is then reduced. A common and scalable method involves using iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This step simultaneously reduces the nitro group and removes the N-oxide to yield 4-amino-2-chloropyridine. [10]

Protocol 1.2: Synthesis of 1-Boc-1,4-diazepane

-

Setup: Dissolve 1,4-diazepane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) in the same solvent to the cooled diazepane solution over 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to favor mono-protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the mono-protected product from unreacted starting material and di-protected by-product.

Protocol 1.3: Buchwald-Hartwig C-N Coupling

This is the key bond-forming step. The choice of ligand and base is critical for achieving high yields. [11][12]

-

Setup: To an oven-dried Schlenk flask, add 4-amino-2-chloropyridine (1.0 eq.), 1-Boc-1,4-diazepane (1.1-1.2 eq.), a palladium source such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like BrettPhos, 2-4 mol%).

-

Base and Solvent: Add a base, typically sodium tert-butoxide (NaOtBu, 1.3-1.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 1.4: Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions. [6][13][14]

-

Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used. [6][14]3. Reaction: Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. [6]4. Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base, or it can be purified as the salt.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the activation of the pyridine ring towards nucleophilic attack by a strongly electron-withdrawing group, such as a nitro group. This route avoids the use of expensive palladium catalysts and ligands, which can be advantageous for large-scale production.

Workflow Overview

dot

Caption: Workflow for the SNAr route.

Protocol 2.1: SNAr Reaction

-

Setup: In a round-bottom flask, dissolve 2-chloro-4-nitropyridine (1.0 eq.) and 1-Boc-1,4-diazepane (1.1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Reaction: Heat the mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Nitro Group Reduction

-

Setup: Dissolve the nitro-intermediate (1.0 eq.) in a solvent like ethanol, methanol, or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C) (5-10 wt%).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the amino compound. This product is often pure enough for the next step without further purification.

Protocol 2.3: Boc Deprotection

This step is identical to Protocol 1.4 described in the Buchwald-Hartwig route.

Comparative Analysis & Data Summary

Both routes offer viable pathways to the target molecule. The choice of route often depends on factors such as available equipment, cost of goods, and desired scale.

| Feature | Route 1: Buchwald-Hartwig | Route 2: SNAr |

| Key C-N Formation | Palladium-catalyzed cross-coupling | Nucleophilic Aromatic Substitution |

| Number of Steps | 4 (from 2-chloropyridine) | 3 (from 2-chloro-4-nitropyridine) |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

| Scalability Pros | High efficiency, milder conditions for coupling. | Avoids expensive/toxic heavy metals, simpler reaction setup. |

| Scalability Cons | Cost of Pd catalyst/ligands, potential for metal contamination. | Higher reaction temperatures, potential for side reactions. |

| Key Reagents | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | DIPEA, K₂CO₃, H₂ with Pd/C |

Conclusion

This application note details two distinct and scalable synthetic routes for the preparation of 2-(1,4-Diazepan-1-yl)pyridin-4-amine. The Buchwald-Hartwig amination route offers a modern, highly efficient method with broad applicability, while the SNAr route provides a more classical, metal-free alternative that can be cost-effective on a large scale. Both methodologies are presented with detailed, step-by-step protocols designed to be readily implemented in a research or process development setting. The selection of the optimal route will depend on specific project constraints, including scale, budget, and timeline.

References

- Benchchem. (n.d.). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.

- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?

- ChemicalBook. (2019, December 9). 4-Amino-2-chloropyridine: Application, Synthesis.

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- The Royal Society of Chemistry. (2023). Supporting information.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- ResearchGate. (n.d.). Boc deprotection conditions tested.

- Chem-Impex. (n.d.). 2-Amino-4-chloropyridine.

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.

- ChemSpider SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

-

Wiley Online Library. (2011). Synthesis of 2-(4-substitutedbenzyl-d[6][10]iazepan-1-yl)-n-(1-methyl-4,5-dihydro-t[5][6][10]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Precision Engineering of Diazepane-Based Kinase Inhibitor Libraries

Application Note & Protocol Guide

Abstract

This guide details the strategic design and solid-phase synthesis of 1,4-diazepane-based small molecule libraries targeting protein kinases. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to mimic peptide

Introduction: The Diazepane Advantage in Kinase Targeting

Kinase inhibitors typically target the ATP-binding cleft, a region defined by a hinge region (hydrogen bonding), a hydrophobic back pocket (gatekeeper residue), and a solvent-exposed front.[1] While flat heteroaromatics (e.g., quinazolines) dominate the "hinge binder" space, they often lack the 3D complexity required for high selectivity.[1]

The 1,4-diazepane scaffold offers a distinct structural advantage:

-

Conformational Restriction: The 7-membered ring adopts a twisted boat/chair conformation, allowing substituents to project into the ribose pocket or towards the gatekeeper residue more effectively than flexible linear linkers.

-

Peptidomimetic Character: It mimics the

-turn of protein substrates, potentially enabling substrate-competitive inhibition (Type IV) in addition to ATP-competitive inhibition (Type I).[1] -

Vector Control: The N1 and N4 nitrogens provide orthogonal attachment points. N1 is ideal for solvent-front solubilizing groups, while N4 is optimal for attaching the aryl/heteroaryl hinge-binding core via

or Buchwald-Hartwig coupling.[1]

Strategic Pharmacophore Mapping

The design strategy involves using the diazepane ring as a central hub.

-

Position N4: Linked to the Hinge Binder (e.g., 2-aminopyrimidine).[1]

-

Position C2 (Carbonyl): Accepts H-bond from the backbone (optional interaction).[1]

-

Position N1/C3/C5: Decorated with R-groups to probe the P-loop or Solvent Front.

Caption: Pharmacophore mapping of the 1,4-diazepane scaffold against the standard kinase ATP-binding pocket model.

Protocol: Solid-Phase Synthesis of 1,4-Diazepan-2-one Libraries

Methodology: Solid-Phase Organic Synthesis (SPOS) on Rink Amide Resin.[1]

Scale: 50-100 mg resin per well (96-well filter plate format).

Key Reaction: On-resin cyclization followed by

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]

-

Amino Acids: Fmoc-

-alanine (or substituted -

Linkers/Reagents: Fmoc-Asp(OAll)-OH (if side-chain anchoring needed), HATU, DIPEA.[1]

-

Alkylation:

-Bromo ketones or N-protected amino aldehydes (for reductive amination).[1] -

Hinge Binders: 2,4-Dichloropyrimidine, 4-Chloro-pyridine, etc.[1]

-

Solvents: DMF (Anhydrous), DCM, NMP.[1]

Step-by-Step Workflow

Phase 1: Scaffold Assembly

-

Resin Swelling:

-

Place 100 mg Rink Amide resin in a reaction vessel.

-

Wash with DCM (

min) and DMF (

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (

min). Wash with DMF (

-

-

Loading First Component (The "Backbone"):

-

Dissolve Fmoc-

-amino acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. -

Add to resin and shake for 2 hours at RT.

-

QC Check: Kaiser Test (Negative = Complete coupling).[1]

-

-

N-Alkylation (Introduction of Diversity Point

):-

Deprotect Fmoc (20% Piperidine/DMF).[1]

-

Method A (Reductive Amination): Treat resin with

-Aldehyde (5 eq) in TMOF/DMF (1:[1]1) for 3h. Drain. Add -

Method B (Nosyl Strategy - Higher Purity): React amine with 2-nitrobenzenesulfonyl chloride (NsCl).[1] Alkylate sulfonamide with

-OH (Mitsunobu) or

-

-

Acylation with Chloroacetyl Chloride:

-

Treat the secondary amine on resin with Chloroacetyl chloride (5 eq) and DIPEA (10 eq) in DCM for 1 hour.

-

Result: Formation of the linear precursor.

-

Phase 2: Cyclization (The Critical Step)

Formation of the 7-membered ring is entropically disfavored compared to 5/6-membered rings.[1]

-

Protocol: Treat resin with a solution of primary amine

(excess) in DMSO/DMF at-

Note: This performs a halide displacement followed by spontaneous lactamization if an ester is present, OR if using the chloroacetyl route, it displaces the chloride.

-

Refined Route for Diazepan-2-one: Use an Fmoc-diamine precursor. After deprotection, heat with DBU/DMF to induce intramolecular amide bond formation.[1]

-

Phase 3: Hinge Binder Attachment (

)

This step functionalizes the secondary nitrogen (N4) of the diazepane with the kinase-targeting heterocycle.[1]

-

Reagent Prep: Dissolve 2,4-dichloropyrimidine (or equivalent heteroaryl chloride) (5 eq) and DIPEA (10 eq) in NMP.

-

Reaction: Add to resin-bound diazepane. Heat at

for 4–6 hours.-

Chemistry Insight: The N4 nitrogen is nucleophilic. The electron-deficient pyrimidine undergoes Nucleophilic Aromatic Substitution (

).[1]

-

-

Second Substitution (Optional): If using a di-chloro heterocycle, the second chloride can be displaced by an amine (e.g., methylamine) to install a solubilizing group.[1]

Phase 4: Cleavage & Purification[1]

-

Cleavage: Treat resin with TFA/TIS/

(95:2.5:2.[1]5) for 2 hours. -

Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

-

Purification: Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Library Characterization & QC

A library is only as good as its purity. For a kinase library, >95% purity is required to avoid false positives from potent impurities.[1]

QC Protocol

| Parameter | Method | Acceptance Criteria |

| Identity | LC-MS (ESI+) | |

| Purity | UV-Vis (254 nm) | |

| Solubility | DMSO Stock | Clear solution at 10 mM |

| Aggregation | DLS (Dynamic Light Scattering) | No particles >10 nm (prevents false positives) |

Data Visualization of Synthetic Workflow:

Caption: Solid-phase synthetic workflow for 4-heteroaryl-1,4-diazepan-2-one libraries.

Biological Evaluation: Kinase Profiling

Once the library is synthesized, screen against a panel of representative kinases (e.g., ROCK1, PKA, CDK2).

Assay: ADP-Glo™ Kinase Assay (Promega) This luminescent assay measures ADP formation, a universal product of kinase activity.[1]

-

Reaction: Kinase + Substrate + ATP + Library Compound (10

M) -

Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1]

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP

Luciferase/Luciferin -

Analysis: Calculate % Inhibition relative to DMSO control.

Troubleshooting & Expert Tips

-

Problem: Low yield in cyclization step.

-

Cause: Formation of 7-membered rings is slow.

-

Solution: Use microwave irradiation (

, 20 min) to accelerate the intramolecular reaction. Ensure the precursor conformation favors cyclization (e.g., using turn-inducing amino acids like Proline in the sequence if applicable, though less common for diazepanes).[1]

-

-

Problem: Incomplete

reaction.-

Cause: Steric hindrance at the N4 position.

-

Solution: Switch solvent to NMP (higher boiling point) and increase temperature to

. Use a fluoride source (CsF) to assist if using chloro-heterocycles.[1]

-

-

Problem: Oligomerization.

-

Cause: Double reaction of the diamine.

-

Solution: Perform the reaction on solid phase (pseudo-dilution effect) to prevent intermolecular reactions.[1]

-

References

-

Evans, B. E., et al. (1988).[1][2] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Seminal paper defining "Privileged Structures").[1]

-

Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link[1]

-

Deng, X., et al. (2011).[1][3] "Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1."[1] ACS Medicinal Chemistry Letters. Link[1]

-

Wlodarczyk, N., et al. (2011).[1] "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents."[4][5] Journal of Medicinal Chemistry. Link[1]

-

Perchellet, E. M., et al. (2005).[1] "1,4-Benzodiazepine-2,5-diones as a novel class of farnesyltransferase inhibitors."[1] Journal of Medicinal Chemistry. Link

- Solid-Phase Synthesis of 1,4-Diazepanes. (General Protocol Grounding). Vertex AI Search Results 1.1, 1.5.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Handling and storage of hygroscopic amine building blocks

Abstract & Scope

Low molecular weight amines (e.g., pyrrolidine, piperidine, ethylenediamine) are ubiquitous pharmacophores in drug discovery.[1] However, their utility is frequently compromised by their aggressive hygroscopicity and reactivity with atmospheric carbon dioxide.[1] "Wet" amines are not merely impure; they are chemically compromised reagents that introduce stoichiometric errors, poison sensitive catalysts (e.g., organometallics), and generate insoluble carbamate salts that clog flow chemistry reactors.[1]

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic understanding of amine degradation and establishes rigorous, field-proven protocols for storage, transfer, and recovery, ensuring the integrity of your chemical supply chain.[1]

The Chemistry of Failure: Why Amines Degrade

To handle amines correctly, one must understand that water is only the vector; carbon dioxide is the true contaminant.

The Hygroscopic-Carbamate Cycle

Amines do not just physically absorb water; they chemisorb

-

Hygroscopicity: The lone pair on the nitrogen forms strong hydrogen bonds with atmospheric moisture.

-

Carbamate Formation: Once dissolved in the absorbed water layer, the amine reacts with atmospheric

. This is an exothermic reaction forming a carbamate salt, often visible as a white crust on the bottle cap.

The Stoichiometric Consequence:

Figure 1: The cascade of amine degradation.[1] Note that water absorption facilitates the rapid uptake of CO2, leading to solid precipitate formation.

Protocol 1: Storage & Containment

Standard stock bottles are insufficient for long-term storage of hygroscopic amines.[1] Parafilm is permeable to water vapor over time.

The "Golden Rules" of Storage:

-

Material Compatibility: Store in glass or stainless steel . Avoid polyethylene (PE) bottles for long-term storage as they are slightly permeable to

and moisture.[1] -

The Secondary Barrier:

-

Primary: Teflon-lined screw cap (taped with electrical tape or Teflon tape, NOT Parafilm).[1]

-

Secondary: Place the bottle inside a vacuum desiccator or a heavy-walled jar containing active desiccant (KOH pellets or

).

-

-

The Thermal Rule: Store at 4°C to slow oxidation, BUT you must allow the container to reach room temperature before opening. Opening a cold bottle in a humid lab condenses atmospheric moisture directly into the reagent.

Table 1: Desiccant Compatibility for Secondary Storage

| Desiccant | Compatibility with Amines | Efficacy | Notes |

| KOH (Pellets) | Excellent | High | Chemically compatible; absorbs both |

| Good | Very High | Isolate from amine vapor; forms phosphoric acid if it contacts amine directly. | |

| Silica Gel | POOR | Low | Acidic nature binds amines; avoid direct proximity. |

| Moderate | Moderate | Low capacity; good for short-term secondary containment.[1] |

Protocol 2: Handling & Weighing

The moment of transfer is the highest risk point. A syringe technique is required for liquids to prevent atmospheric contact.

Workflow: The "Difference Weighing" Technique (Liquid Amines)

Goal: Transfer an exact mass of amine without exposing the bulk bottle to air.

-

Preparation: Purge a clean, dry vial with Nitrogen/Argon and cap it with a septum.

-

Syringe Prep: Use a glass syringe with a long needle. Flush the syringe with inert gas 3 times.

-

The Draw:

-

Insert a needle connected to an inert gas line (bubbler) into the amine stock bottle to maintain positive pressure.

-

Insert the syringe needle and withdraw slightly more than the required amount.

-

Pull the plunger back to draw a cushion of inert gas into the syringe barrel (prevents dripping).

-

-

Weighing 1: Place the full syringe (capped or with needle embedded in a rubber septum) on the balance. Record Mass (

).[1] -

Dispense: Inject the required amount into your reaction vessel.

-

Weighing 2: Return the syringe to the balance. Record Mass (

).[1] -

Calculation: Mass Added =

.

Why this works: You never tare the reaction flask (which is absorbing water from the air). You measure the loss from the protected syringe environment.

Figure 2: Decision matrix for selecting the appropriate transfer protocol based on physical state and scale.

Protocol 3: Purification & Recovery

If an amine has degraded (cloudy appearance or white crust), it must be purified.[1] Simple filtration is not enough as dissolved water remains.

Distillation from Calcium Hydride ( )

Caution:

-

Setup: Flame-dry a round-bottom flask, condenser, and receiving flask under vacuum. Backfill with Argon.

-

Loading: Add the wet amine to the flask. Add 5% w/w powdered

.-

Note: Do not use

(too reactive) or Sodium (dangerous with chlorinated solvents).[1]

-

-

Reflux: Stir at reflux for 2-4 hours. The

will react with water to form-

Visual Cue: The evolution of bubbles (

) will eventually cease when dry.

-

-

Distillation: Distill the amine at atmospheric pressure (or reduced pressure for high-boiling amines) into the receiving flask.

-

Storage: Add activated 4A Molecular Sieves to the receiving flask immediately after collection.

Critical Note on Molecular Sieves: Sieves must be activated (baked at 300°C under vacuum) before use. "Out of the box" sieves are already saturated with water.

Protocol 4: Quality Control (QC)

How do you prove your amine is dry?

A. Non-Aqueous Titration (Purity)

Standard acid/base titration fails in water.[2][3][4] Use Perchloric Acid in Glacial Acetic Acid.[2][3][4][5]

-

Titrant: 0.1M

in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid (neutralizes the amine's basicity enough to differentiate).[2]

-

Indicator: Crystal Violet (Blue

Green) or Potentiometric endpoint. -

Mechanism: The acetic acid levels the basicity, allowing a sharp endpoint even for weak amines.[2][5]

B. Karl Fischer (Water Content)

Warning:[1] Amines are basic and can raise the pH of the KF reagent, causing the iodine reaction to fail (vanishing endpoint) or causing a side reaction (Bunsen reaction shift).

-

Modification: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH range (5-7) required for the KF reaction [1].

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for

drying protocols). -

American Chemical Society. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Aminopyridines by Flash Chromatography

Welcome to the Technical Support Center for the purification of polar aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these often-troublesome compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography of polar aminopyridines.

Issue 1: My aminopyridine is showing severe peak tailing on a silica gel column.

Cause: Peak tailing of basic compounds like aminopyridines on standard silica gel is a common problem.[1][2] It arises from strong secondary interactions between the basic amine functionality and the acidic silanol (Si-OH) groups on the silica surface.[2][3] This interaction is a form of acid-base reaction that leads to a portion of the analyte molecules being retained more strongly than others, resulting in an asymmetrical peak with a "tail".[3]

Solution:

-

Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[2][4]

-

Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent.[1][5] The TEA will compete with your aminopyridine for the acidic silanol sites, effectively neutralizing them and allowing your compound to elute with a more symmetrical peak shape.[5]

-

Ammonia in Methanol: A solution of 10% ammonia in methanol can be used as the polar component of your mobile phase, which is particularly effective for stubborn amines.[6]

-

Ammonium Hydroxide: A small amount of ammonium hydroxide (e.g., 0.1%) can also be added to the mobile phase to improve peak shape for organic amines.[4]

-

-

Column Deactivation: You can deactivate the silica gel before running your column.[7][8]

-

Alternative Stationary Phase: Consider using a different stationary phase.

-

Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to improved peak shape without the need for mobile phase modifiers.[1]

-

Alumina: Alumina can be a suitable alternative for the purification of some organic amines.[4]

-

Issue 2: My polar aminopyridine is not retaining on the C18 column and is eluting in the solvent front.

Cause: This is a common issue when trying to purify highly polar compounds using reversed-phase chromatography.[9][10] The non-polar C18 stationary phase has very little affinity for highly polar molecules, causing them to travel with the mobile phase and elute very quickly, often with poor or no separation from other polar impurities.[9]

Solution:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not retained in reversed-phase.[9][10]

-

Principle: HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[9] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11]

-

Mobile Phase: A typical HILIC mobile phase for flash chromatography would be a gradient of increasing water content in acetonitrile.[9]

-

-

Aqueous C18 Columns: Some manufacturers offer specialized reversed-phase columns with hydrophilic end-capping that are designed to prevent "phase collapse" in highly aqueous mobile phases, allowing for better retention of polar compounds.[10]

Issue 3: I'm observing poor separation and broad peaks even after adding a modifier.

Cause: If you've addressed the issue of peak tailing with a modifier and are still seeing poor results, the problem may lie in your sample loading technique. This is especially true if your crude sample is dissolved in a strong, polar solvent.

-

Liquid Loading with a Strong Solvent: Injecting your sample dissolved in a solvent that is much more polar than your initial mobile phase can cause the sample to spread out at the top of the column, leading to broad bands and poor separation.[12] The strong solvent essentially carries the compound down the column prematurely.

Solution:

-

Dry Loading: Dry loading is the preferred method when your sample is dissolved in a strong solvent.[4][12]

-

Dissolve your crude sample in a suitable solvent.

-

Add a small amount of adsorbent (silica gel or diatomaceous earth).

-

Evaporate the solvent completely until you have a free-flowing powder.

-

Load this powder onto the top of your flash column.[12] This technique ensures that your sample is introduced to the column in a concentrated band, leading to sharper peaks and better resolution.[4][12]

-

-

Minimize Injection Volume: If you must perform a liquid injection with a polar solvent, use the smallest possible volume.[12]

Issue 4: My aminopyridine seems to be decomposing on the silica gel column.

Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[13]

Solution:

-

Test for Stability: Before running a large-scale column, it's prudent to check the stability of your compound on silica gel using a 2D TLC experiment.[13]

-

Spot your compound on a TLC plate.

-

Run the plate in a suitable solvent system.

-

Dry the plate and then turn it 90 degrees and run it again in the same solvent system.

-

If your compound is stable, you should see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second elution path.

-

-

Use a Deactivated Stationary Phase: As mentioned in Issue 1, deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina can prevent decomposition.[7][13]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar aminopyridines?

A1: The choice of stationary phase depends on the specific properties of your aminopyridine and the impurities you are trying to remove.

-

Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography. However, as discussed, it often requires the use of a basic modifier to prevent peak tailing.[2][4]